molecular formula C19H16F3NO2 B14992567 2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B14992567
M. Wt: 347.3 g/mol
InChI Key: YHCVYEQJHOAWDY-UHFFFAOYSA-N
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Description

2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps. One common method is the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid. This method exhibits good functional group tolerance for both electron-withdrawing and electron-donating groups . Another approach involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .

Chemical Reactions Analysis

2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include radical initiators and catalysts such as phosphoric acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications due to its unique chemical structure and properties. . These properties make 2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide a potential candidate for drug development and other pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects through modulation of specific enzymes and receptors .

Comparison with Similar Compounds

2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can be compared with other benzofuran derivatives such as 2-benzoyl-1-benzofuran-3-yl and ethyl (2-benzoyl-1-benzofuran-3-yl)(ethoxycarbonyl)amino)acetate . These compounds share similar chemical structures but differ in their specific functional groups and biological activities. The presence of the trifluoromethyl group in this compound makes it unique and potentially more potent in certain applications.

Properties

Molecular Formula

C19H16F3NO2

Molecular Weight

347.3 g/mol

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H16F3NO2/c1-2-12-7-8-17-14(9-12)13(11-25-17)10-18(24)23-16-6-4-3-5-15(16)19(20,21)22/h3-9,11H,2,10H2,1H3,(H,23,24)

InChI Key

YHCVYEQJHOAWDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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